5-Bromo-2-(cyclopentyloxy)-4-methylpyridine
Description
Propriétés
IUPAC Name |
5-bromo-2-cyclopentyloxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBJFYBZWWYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine is a pyridine derivative characterized by the presence of a bromine atom, a cyclopentyloxy group, and a methyl group attached to the pyridine ring. Its molecular formula is C12H14BrN, with a molecular weight of approximately 242.11 g/mol. The unique structure of this compound suggests potential biological activity, particularly in medicinal chemistry and material science applications.
Chemical Structure
The structural configuration of this compound is crucial for its biological activity. The bromine atom is located at the 5-position, while the cyclopentyloxy and methyl groups are at the 2- and 4-positions, respectively. This arrangement influences its reactivity and interaction with biological targets.
| Feature | Details |
|---|---|
| Molecular Formula | C12H14BrN |
| Molecular Weight | 242.11 g/mol |
| Structural Characteristics | Bromine at 5-position; Cyclopentyloxy at 2-position; Methyl at 4-position |
Biological Activity
Research on the biological activity of this compound is limited, with no extensive studies found in major scientific literature databases. However, insights can be drawn from related compounds and structural analogs.
The biological activity of similar compounds suggests that this compound may interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The presence of halogen atoms (like bromine) can enhance binding affinity to certain receptors, influencing signaling pathways.
Case Studies and Related Research
While direct studies on this compound are sparse, research on structurally similar compounds provides context for its potential activity:
- 3-Bromo-2-(cyclopentyloxy)pyridine : This compound has shown significant enzyme inhibition in preliminary studies, suggesting that brominated pyridines may possess important pharmacological properties.
- 4-Bromo-2-methoxy-3-methylpyridine : Exhibited moderate anti-inflammatory effects in vitro, indicating that modifications in substituents can lead to varied biological responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-2-(cyclopentyloxy)pyridine | Bromine at position 3 | Significant enzyme inhibition |
| 4-Bromo-2-(ethoxypyridine) | Ethoxy group instead of cyclopentoxy | Variance in alkyl substituent impacts activity |
| 4-Bromo-2-methoxy-3-methylpyridine | Methoxy group at position 2 | Moderate anti-inflammatory effects |
| 3-Bromo-4-methylpyridine | No cyclopentoxy group | Simpler structure with less biological activity |
Comparaison Avec Des Composés Similaires
Structural Analogs and Isomers
Several pyridine derivatives share structural similarities with 5-Bromo-2-(cyclopentyloxy)-4-methylpyridine, differing in substituent positions or alkoxy groups:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Differences |
|---|---|---|---|---|
| 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine | C₁₂H₁₆BrNO | 270.18 | 1289131-64-1 | Cyclohexyloxy group (bulkier substituent) |
| 5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine | C₁₂H₁₆BrNO | 270.18 | 1771977-71-9 | Cyclopentylmethoxy (longer chain) |
| 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine | C₁₂H₁₆BrNO | 270.18 | 1289113-43-4 | Methyl group at 3-position (regioisomer) |
| 5-Bromo-4-methoxy-2-methylpyridine | C₇H₈BrNO | 218.05 | 886372-61-8 | Methoxy group (smaller, more polar) |
| 4-Bromo-2-chloro-5-methylpyridine | C₆H₅BrClN | 206.47 | 867279-13-8 | Chloro substituent, bromine at 4-position |
Key Observations :
- Regioisomerism : The position of the methyl group (3- vs. 4-position) alters electronic distribution, impacting reactivity. For example, 3-methyl derivatives may exhibit different metabolic stability .
- Polarity : Methoxy-substituted analogs (e.g., 886372-61-8) are more polar, enhancing aqueous solubility but reducing membrane permeability compared to cyclopentyloxy derivatives .
Physicochemical Properties
- Lipophilicity : Cyclopentyloxy and cyclohexyloxy groups increase logP values, favoring blood-brain barrier penetration. Methoxy derivatives (logP ~1.5) are less lipophilic than cyclopentyloxy analogs (logP ~3.2) .
- Thermal Stability : Cyclopentyloxy derivatives generally exhibit higher melting points (~150–160°C) compared to methoxy analogs (~100–110°C) due to stronger van der Waals interactions .
Méthodes De Préparation
General Synthetic Strategy
The synthesis of 5-Bromo-2-(cyclopentyloxy)-4-methylpyridine typically involves:
- Step 1: Preparation of a suitable 2-substituted-4-methylpyridine intermediate (e.g., 2-hydroxy-4-methylpyridine or 2-chloro-4-methylpyridine).
- Step 2: Introduction of the cyclopentyloxy group at the 2-position via nucleophilic substitution or etherification.
- Step 3: Bromination at the 5-position of the pyridine ring.
Preparation of 5-Bromo-2-methylpyridine as a Key Intermediate
A well-documented method for preparing 5-bromo-2-methylpyridine (a close analog lacking the cyclopentyloxy group) is described in patent CN101560183B. This method is industrially viable and involves:
- a. Condensation and decarboxylation: Reacting diethyl malonate with sodium or sodium hydride to form a salt, followed by condensation with 5-nitro-2-chloropyridine, and subsequent acidic decarboxylation to yield 5-nitro-2-methylpyridine.
- b. Catalytic hydrogenation: Reduction of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine using Pd/C catalyst under mild conditions (15–40 °C).
- c. Bromination: Conversion of 5-amino-2-methylpyridine to 5-bromo-2-methylpyridine via diazotization with sodium nitrite and bromine under acidic conditions at 0 to -10 °C.
This method features mild reaction conditions, high yields (up to 94% for intermediate steps), and is suitable for scale-up with efficient solvent recovery.
Introduction of the Cyclopentyloxy Group at the 2-Position
To install the cyclopentyloxy substituent at the 2-position, the typical approach is:
- a. Starting from 2-hydroxypyridine or 2-chloropyridine derivative: The 2-position hydroxyl or chloro group can be substituted by nucleophilic attack of cyclopentanol or its alkoxide.
- b. Etherification reaction: Treating 2-hydroxypyridine or 2-chloropyridine with cyclopentanol in the presence of a base (e.g., potassium carbonate) or under phase-transfer catalysis to form 2-(cyclopentyloxy)pyridine derivatives.
This reaction is generally performed under reflux conditions in polar aprotic solvents such as DMF or DMSO to facilitate nucleophilic substitution.
Bromination at the 5-Position
Selective bromination at the 5-position of the pyridine ring can be achieved by:
- a. Electrophilic aromatic substitution: Using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions to avoid polybromination.
- b. Diazotization-bromination sequence: As in the preparation of 5-bromo-2-methylpyridine, amino group at the 5-position can be converted to a diazonium salt and then replaced by bromine.
The choice of bromination method depends on the substituents already present on the pyridine ring and the desired regioselectivity.
Proposed Synthetic Route for this compound
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product | Yield (%)* |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-chloro-4-methylpyridine | Cyclopentanol, K2CO3, DMF, reflux | 2-(cyclopentyloxy)-4-methylpyridine | 80-90 |
| 2 | Bromination | 2-(cyclopentyloxy)-4-methylpyridine | Br2 or NBS, controlled temp (0–25 °C) | This compound | 70-85 |
*Yields are estimated based on analogous reactions reported in literature for similar pyridine derivatives.
Detailed Research Findings and Notes
- The condensation and decarboxylation method for preparing 5-bromo-2-methylpyridine provides a robust foundation for the synthesis of related bromopyridines. This method’s mild conditions and high yields make it suitable for industrial synthesis.
- The etherification step to introduce the cyclopentyloxy group is well-established in heterocyclic chemistry. Cyclopentanol acts as a nucleophile, displacing a good leaving group (e.g., chloride) at the 2-position of the pyridine ring.
- Bromination selectivity is crucial; the presence of electron-donating groups (like cyclopentyloxy and methyl) can influence the electrophilic substitution pattern. Controlled addition of bromine sources and low temperature help achieve selective monobromination at the 5-position.
- Solvent choice and temperature control are critical for minimizing by-products and maximizing yield.
- Purification typically involves extraction, drying, and distillation or recrystallization, depending on the scale and purity requirements.
Summary Table of Key Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Base for etherification | Potassium carbonate (K2CO3) | Mild base to deprotonate cyclopentanol |
| Solvent for etherification | DMF or DMSO | Polar aprotic solvents favor substitution |
| Etherification temperature | Reflux (100–140 °C) | Ensures complete substitution |
| Bromination reagent | Bromine (Br2) or N-bromosuccinimide (NBS) | Controlled addition to avoid polybromination |
| Bromination temperature | 0 to 25 °C | Low temperature improves selectivity |
| Hydrogenation catalyst (if needed for intermediates) | Pd/C, 15–40 °C | Mild conditions to avoid ring reduction |
Q & A
Q. What are the standard synthetic protocols for preparing 5-Bromo-2-(cyclopentyloxy)-4-methylpyridine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor pyridine derivative followed by nucleophilic substitution to introduce the cyclopentyloxy group. For example, bromination of 2-(cyclopentyloxy)-4-methylpyridine using (N-bromosuccinimide) in under reflux can yield the brominated product. Key parameters include:
- Temperature : Optimal bromination occurs at 80–90°C to minimize side reactions.
- Catalyst : Use of radical initiators like AIBN (azobisisobutyronitrile) improves regioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for cyclopentyloxy group introduction .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% recommended for biological assays).
- Structural Confirmation :
- NMR : -NMR should show distinct peaks for the cyclopentyloxy group (δ 1.5–2.1 ppm, multiplet) and the methyl group (δ 2.3 ppm, singlet).
- X-ray Crystallography : For unambiguous confirmation, deposit crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) as done for related brominated pyridines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (WGK 3 classification indicates severe aquatic toxicity) .
- Ventilation : Use fume hoods during synthesis due to potential release of toxic bromine vapors.
- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling predictions for this compound?
- Methodological Answer :
- Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths, angles) with Density Functional Theory (DFT)-optimized structures. For example, Hirschfeld surface analysis can identify non-covalent interactions affecting stability .
- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility of the cyclopentyloxy group, which may explain deviations in predicted -NMR shifts .
Q. What strategies mitigate competing side reactions during functionalization of the bromine site in this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the cyclopentyloxy group with TMSCl (trimethylsilyl chloride) to prevent nucleophilic attack during Suzuki-Miyaura couplings .
- Catalytic Systems : Employ Pd/XPhos catalysts to enhance selectivity for bromine substitution over other reactive sites .
Q. How can researchers optimize reaction conditions for introducing the cyclopentyloxy group while minimizing ring-opening byproducts?
- Methodological Answer :
- Base Selection : Use KCO in DMF at 60°C to deprotonate the hydroxyl group of cyclopentanol without degrading the pyridine ring.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours, lowering the risk of decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–7) at 40°C. Monitor via LC-MS to identify degradation products (e.g., demethylation or cyclopentanol elimination).
- Comparative Crystallography : Compare crystal structures before/after acid exposure to detect protonation-induced ring distortions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
